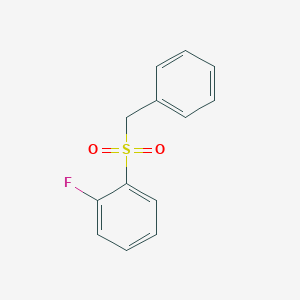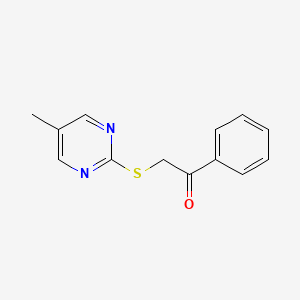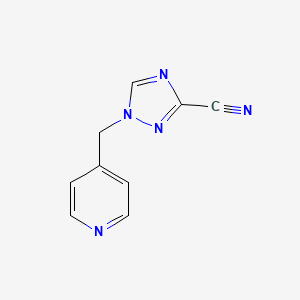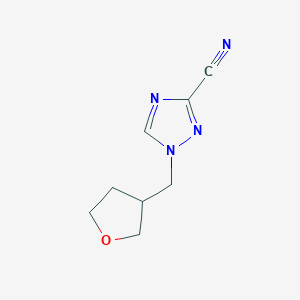![molecular formula C14H13ClN2O3 B7574781 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid, also known as CP-690,550, is a small-molecule drug that has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. This drug is a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes that play a key role in the immune system response.
Mecanismo De Acción
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system response. By inhibiting JAK enzymes, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid reduces the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce the levels of cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma) in patients with rheumatoid arthritis. It also reduces the levels of pro-inflammatory molecules such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). In preclinical studies, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce skin inflammation and improve skin lesions in psoriasis models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to reduce the production of multiple cytokines. However, it also has some limitations, such as its potential for off-target effects and its short half-life in vivo.
Direcciones Futuras
There are several future directions for research on 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the identification of biomarkers that can predict response to 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid treatment. Additionally, research is needed to investigate the long-term safety and efficacy of 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid in patients with autoimmune diseases.
Métodos De Síntesis
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid is synthesized from 2-amino-5-chlorobenzoic acid in a multistep process. The first step involves the formation of a pyrrole derivative from 1,5-dimethylpyrrole-2-carboxylic acid and 2-bromoacetyl chloride. The pyrrole derivative is then coupled with the 2-amino-5-chlorobenzoic acid to form the final product, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving the quality of life of patients. It has also been shown to be effective in the treatment of psoriasis and lupus in preclinical studies.
Propiedades
IUPAC Name |
2-chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-3-6-12(17(8)2)13(18)16-9-4-5-11(15)10(7-9)14(19)20/h3-7H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUJTZMWUVAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)






![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)



![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)